![molecular formula C17H20F2N2O2 B5656606 1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)
1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one
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Overview
Description
The compound belongs to a class of organic molecules that contain fluorinated piperidine and pyrrolidinone moieties. Such compounds are of interest in medicinal chemistry due to their potential biological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceuticals.
Synthesis Analysis
Fluorinated piperidines and pyrrolidinones are typically synthesized through multi-step organic reactions involving fluorination, amidation, and cyclization steps. For example, the asymmetric synthesis of related antibacterial agents demonstrates the importance of stereochemistry in enhancing activity against bacterial strains (Rosen et al., 1988). Moreover, derivatives of pyrrolidinones have been synthesized via reductions of cyclic sulfonamides, highlighting the versatility of synthetic approaches in this chemical space (Evans, 2007).
properties
IUPAC Name |
1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c18-17(19)6-8-20(9-7-17)16(23)12-21-11-14(10-15(21)22)13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELWQOYQHFCPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CN2CC(CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4,4-Difluoropiperidin-1-YL)-2-oxoethyl]-4-phenylpyrrolidin-2-one |
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